3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea 3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea 3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea is an organofluorine compound.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18010520
InChI: InChI=1S/C30H38FN3O5S/c1-21-18-34(22(2)20-35)40(37,38)29-15-14-24(13-12-23-8-7-9-25(31)16-23)17-27(29)39-28(21)19-33(3)30(36)32-26-10-5-4-6-11-26/h7-9,14-17,21-22,26,28,35H,4-6,10-11,18-20H2,1-3H3,(H,32,36)/t21-,22+,28+/m1/s1
SMILES:
Molecular Formula: C30H38FN3O5S
Molecular Weight: 571.7 g/mol

3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea

CAS No.:

Cat. No.: VC18010520

Molecular Formula: C30H38FN3O5S

Molecular Weight: 571.7 g/mol

* For research use only. Not for human or veterinary use.

3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea -

Specification

Molecular Formula C30H38FN3O5S
Molecular Weight 571.7 g/mol
IUPAC Name 3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1λ6,2-benzoxathiazocin-5-yl]methyl]-1-methylurea
Standard InChI InChI=1S/C30H38FN3O5S/c1-21-18-34(22(2)20-35)40(37,38)29-15-14-24(13-12-23-8-7-9-25(31)16-23)17-27(29)39-28(21)19-33(3)30(36)32-26-10-5-4-6-11-26/h7-9,14-17,21-22,26,28,35H,4-6,10-11,18-20H2,1-3H3,(H,32,36)/t21-,22+,28+/m1/s1
Standard InChI Key YAJYINBQFXCAPI-WENCSYSZSA-N
Isomeric SMILES C[C@@H]1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)O[C@H]1CN(C)C(=O)NC4CCCCC4)[C@@H](C)CO
Canonical SMILES CC1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)OC1CN(C)C(=O)NC4CCCCC4)C(C)CO

Introduction

Chemical Identity and Structural Properties

BRD2879 (CAS 1304750-47-7) is an organofluorine compound with the molecular formula C₃₀H₃₈FN₃O₅S and a molecular weight of 571.70 g/mol . Its IUPAC name reflects a complex benzoxathiazocin core modified with cyclohexylurea and 3-fluorophenyl ethynyl groups. Key stereochemical features include three defined stereocenters: (4R,5R) in the benzoxathiazocin ring and (2S) in the hydroxypropyl side chain .

Table 1: Molecular and Physicochemical Properties of BRD2879

PropertyValue
Molecular FormulaC₃₀H₃₈FN₃O₅S
Exact Mass571.251 g/mol
LogP4.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds7
Topological Polar Surface Area113 Ų
AppearanceSolid at room temperature

The compound’s SMILES string (C[C@@H]1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)O[C@H]1CN(C)C(=O)NC4CCCCC4)[C@@H](C)CO) and InChI Key (YAJYINBQFXCAPI-WENCSYSZSA-N) confirm its stereochemical complexity . Its low aqueous solubility (<1 mg/mL) necessitates formulation in dimethyl sulfoxide (DMSO) or ethanol for in vitro studies .

Synthesis and Structure-Activity Relationships (SAR)

BRD2879 was identified through high-throughput screening of diversity-oriented synthesis (DOS) libraries, emphasizing sp³-hybridized scaffolds . The synthesis involves a multi-step route:

  • Core Construction: Formation of the 8-membered benzoxathiazocin ring via cyclization.

  • Side Chain Elaboration: Introduction of the 3-fluorophenyl ethynyl group via Sonogashira coupling and urea linkage installation .

Table 2: Key Analogues and Biochemical Potency

CompoundR₁ (Alkyne)R₂ (Urea)IC₅₀ (nM)
BRD28793-FluorophenylCyclohexyl50
34-FluorophenylCyclohexyl45
53-FluorophenylMethyl1200
133-FluorophenylAmide>10,000

SAR studies reveal:

  • Stereodependence: The (2S,5R,6R) configuration is critical; stereoisomers show 10–1000-fold reduced potency .

  • Hydrophobic Interactions: Bulky R₂ groups (e.g., cyclohexyl) enhance binding, while polar residues (e.g., amides) abolish activity .

  • Alkyne Substitution: 3- or 4-fluorophenyl groups optimize π-stacking with IDH1-R132H’s hydrophobic pocket .

Mechanism of Action and Biological Activity

BRD2879 selectively inhibits IDH1-R132H, a gain-of-function mutation driving 2-HG accumulation in gliomas and AML . The compound binds allosterically, stabilizing an inactive enzyme conformation and suppressing 2-HG production by >90% at 1 μM .

Key Findings:

  • Cellular Efficacy: Reduces 2-HG levels in HT1080 fibrosarcoma cells (IC₅₀ = 50 nM) without cytotoxicity .

  • Anti-Proliferative Effects: Synergizes with chemotherapy in IDH1-mutant glioma models, though in vivo efficacy is limited by poor bioavailability .

  • Metabolic Reprogramming: Restores α-ketoglutarate-dependent histone demethylation, reversing epigenetic dysregulation .

Pharmacokinetic Challenges and Formulation Strategies

Despite its potency, BRD2879 has unfavorable pharmacokinetics:

  • Solubility: <1 mg/mL in aqueous buffers, necessitating DMSO-based formulations .

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ < 1 hour in mice) .

  • Blood-Brain Barrier Penetration: Undetectable in cerebrospinal fluid after systemic administration .

Table 3: Formulation Approaches for BRD2879

FormulationComponentsUse Case
Injection 1DMSO:Tween 80:Saline (5:5:90)In vitro assays
Injection 2Cremophor EL:Ethanol:SalinePreclinical studies

Future Directions and Clinical Implications

To advance BRD2879-derived therapies, researchers propose:

  • Prodrug Development: Masking polar groups (e.g., hydroxypropyl) to enhance solubility .

  • Nanoparticle Encapsulation: Improving biodistribution using lipid-based carriers .

  • Combination Therapy: Pairing with checkpoint inhibitors to exploit 2-HG-mediated immune evasion .

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